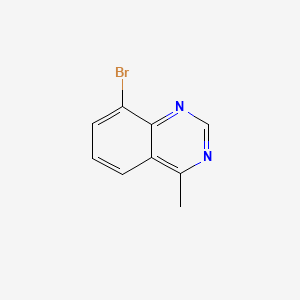
8-Bromo-4-methylquinazoline
概要
説明
8-Bromo-4-methylquinazoline is a heterocyclic aromatic organic compound with the molecular formula C9H7BrN2. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinazoline derivatives have been extensively studied for their potential therapeutic properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-methylquinazoline typically involves the bromination of 4-methylquinazoline. One common method includes the reaction of 4-methylquinazoline with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity. The product is then purified using techniques such as recrystallization or column chromatography .
化学反応の分析
Types of Reactions: 8-Bromo-4-methylquinazoline undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 4-methylquinazoline using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide or ethanol.
Major Products Formed:
Oxidation: Quinazoline N-oxides.
Reduction: 4-Methylquinazoline.
Substitution: Substituted quinazoline derivatives with various functional groups.
科学的研究の応用
8-Bromo-4-methylquinazoline has a wide range of applications in scientific research:
作用機序
The mechanism of action of 8-Bromo-4-methylquinazoline involves its interaction with specific molecular targets and pathways:
類似化合物との比較
4-Methylquinazoline: Lacks the bromine atom, making it less reactive in substitution reactions.
8-Chloro-4-methylquinazoline: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
8-Fluoro-4-methylquinazoline: Contains a fluorine atom, which can significantly alter its chemical properties and interactions with biological targets.
Uniqueness: 8-Bromo-4-methylquinazoline is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. This allows for the synthesis of a wide range of derivatives with potential biological activities.
生物活性
8-Bromo-4-methylquinazoline is a heterocyclic compound belonging to the quinazoline family, which is recognized for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C₉H₇BrN₂
Molecular Weight: Approximately 211.07 g/mol
The compound features a bromine atom at the 8-position and a methyl group at the 4-position of the quinazoline ring system. These structural characteristics contribute significantly to its biological activity.
Anticancer Properties
Research has demonstrated that this compound exhibits promising anticancer properties, primarily through its ability to inhibit tyrosine kinases, which are critical in various signaling pathways associated with cancer progression.
-
Tyrosine Kinase Inhibition: The compound selectively inhibits key receptors such as:
- Epidermal Growth Factor Receptor (EGFR)
- Human Epidermal Growth Factor Receptor 2 (HER2)
- Cytotoxic Effects: Preliminary studies suggest that light-activated derivatives of this compound can induce cytotoxic effects in cancer cells, indicating potential for photodynamic therapy applications .
Research Findings and Case Studies
Numerous studies have investigated the biological activity of this compound and its derivatives. Below is a summary of significant findings:
Comparative Analysis with Similar Compounds
The unique positioning of substituents in this compound contributes to its specific interactions with biological targets compared to other quinazoline derivatives. Here is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Bromine at position 8; Methyl at 4 | Inhibits tyrosine kinases; Anticancer |
| 6-Bromoquinazoline | Bromine at position 6 | Antimicrobial properties |
| 7-Bromo-4-methylquinazoline | Bromine at position 7; Methyl at 4 | Antitumor activity |
| 8-Chloro-4-methylquinazoline | Chlorine instead of Bromine | Potentially similar biological activity |
特性
IUPAC Name |
8-bromo-4-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c1-6-7-3-2-4-8(10)9(7)12-5-11-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSASISPKDGBPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















